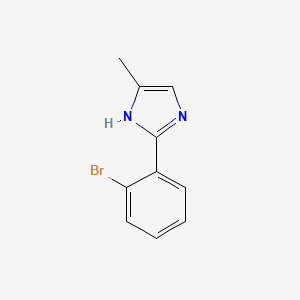

2-(2-Bromophenyl)-4-methyl-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2 |

|---|---|

Molecular Weight |

237.10 g/mol |

IUPAC Name |

2-(2-bromophenyl)-5-methyl-1H-imidazole |

InChI |

InChI=1S/C10H9BrN2/c1-7-6-12-10(13-7)8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13) |

InChI Key |

JADVSTPPDABZLB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1)C2=CC=CC=C2Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 2 2 Bromophenyl 4 Methyl 1h Imidazole

Vibrational Spectroscopy Analysis for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides a unique molecular fingerprint by probing the vibrational modes of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of 2-(2-Bromophenyl)-4-methyl-1H-imidazole is expected to exhibit a combination of the characteristic absorption bands from both the 2-bromophenyl and 4-methyl-1H-imidazole components.

The N-H stretching vibration of the imidazole (B134444) ring is anticipated to appear as a broad band in the region of 3100-3400 cm⁻¹, characteristic of hydrogen-bonded N-H groups. The aromatic C-H stretching vibrations of the phenyl ring would likely be observed between 3000 and 3100 cm⁻¹. The aliphatic C-H stretching of the methyl group is expected in the 2850-2960 cm⁻¹ range.

The C=N and C=C stretching vibrations within the imidazole and phenyl rings are predicted to produce a series of sharp bands in the 1450-1620 cm⁻¹ region. The N-H in-plane bending vibration may be found around 1400-1500 cm⁻¹. The C-H in-plane bending vibrations for both aromatic and aliphatic C-H bonds are expected between 1000 and 1300 cm⁻¹.

The presence of the bromine atom on the phenyl ring is expected to give rise to a C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹. Out-of-plane C-H bending vibrations of the substituted phenyl ring would be visible in the 700-900 cm⁻¹ range, and their specific positions can help to confirm the ortho-substitution pattern.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3100 - 3400 (broad) | Imidazole Ring |

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Methyl Group |

| C=N and C=C Stretch | 1450 - 1620 | Imidazole and Phenyl Rings |

| N-H In-plane Bend | 1400 - 1500 | Imidazole Ring |

| C-H In-plane Bend | 1000 - 1300 | Aromatic and Aliphatic |

| C-H Out-of-plane Bend | 700 - 900 | Phenyl Ring |

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations.

The symmetric ring breathing vibrations of the phenyl and imidazole rings are anticipated to produce sharp and intense bands in the 990-1010 cm⁻¹ and 1200-1400 cm⁻¹ regions, respectively. The C-H stretching vibrations, while also present in the FT-IR spectrum, can also be observed in the Raman spectrum around 3000-3100 cm⁻¹. The C-Br stretching vibration is also expected to be Raman active and would appear in the 500-700 cm⁻¹ range. The symmetric vibrations of the methyl group would also be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound would provide key information about the number and environment of the hydrogen atoms.

The N-H proton of the imidazole ring is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and potential for hydrogen bonding. The aromatic protons of the 2-bromophenyl group would appear in the region of 7.0-8.0 ppm. Due to the ortho-substitution, these four protons would exhibit a complex splitting pattern (multiplets) resulting from spin-spin coupling.

The imidazole ring proton (at the 5-position) is expected to resonate as a singlet or a narrow multiplet in the range of 6.5-7.5 ppm. The methyl protons attached to the imidazole ring would appear as a sharp singlet at an upfield chemical shift, typically around 2.0-2.5 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Imidazole N-H | 10.0 - 13.0 | broad singlet |

| Aromatic H (2-bromophenyl) | 7.0 - 8.0 | multiplet |

| Imidazole C-H | 6.5 - 7.5 | singlet/multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

The imidazole C2 carbon , bonded to the 2-bromophenyl group, is expected to have a chemical shift in the downfield region, around 145-155 ppm. The imidazole C4 and C5 carbons would likely appear in the range of 115-140 ppm. The carbon of the methyl group would resonate at a much higher field, typically between 10 and 20 ppm.

The carbons of the 2-bromophenyl ring would show six distinct signals in the aromatic region (120-140 ppm). The carbon atom directly attached to the bromine atom (C-Br ) is expected to have a chemical shift in the range of 110-125 ppm due to the deshielding effect of the halogen. The carbon atom attached to the imidazole ring (C-imidazole ) would also be deshielded and appear in a similar region.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Imidazole C2 | 145 - 155 |

| Imidazole C4/C5 | 115 - 140 |

| Phenyl C-Br | 110 - 125 |

| Phenyl C-imidazole | 120 - 140 |

| Other Phenyl C | 120 - 140 |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

The electron ionization mass spectrum (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with nearly equal intensities. The nominal molecular weight of the compound is 236 g/mol , so these peaks would be expected at m/z 236 and 238.

Common fragmentation pathways would likely involve the loss of the bromine atom, leading to a fragment ion at [M-Br]⁺. Cleavage of the bond between the phenyl and imidazole rings could also occur, resulting in fragment ions corresponding to the 2-bromophenyl cation and the 4-methyl-1H-imidazole cation. Further fragmentation of the imidazole ring could also be observed.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Interpretation |

|---|---|

| 236/238 | Molecular ion peak [M]⁺ |

| 157 | [M-Br]⁺ |

| 155/157 | [C₆H₄Br]⁺ |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

The determination of the precise three-dimensional arrangement of atoms and molecules in the crystalline state of this compound relies on single-crystal X-ray diffraction analysis. This powerful technique would provide invaluable insights into the compound's structural characteristics. However, specific experimental data from SCXRD studies on this compound could not be located.

Crystallographic Parameters and Unit Cell Characteristics

Detailed crystallographic parameters such as the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ) for this compound are not currently available. This information is fundamental to describing the basic repeating unit of the crystal lattice.

Molecular Conformation and Dihedral Angles in the Crystalline State

Without experimental SCXRD data, the specific molecular conformation, including bond lengths, bond angles, and the critical dihedral angle between the 2-bromophenyl ring and the 4-methyl-1H-imidazole ring in the crystalline state, remains undetermined. This dihedral angle is crucial for understanding the molecule's steric and electronic properties in the solid phase.

Intermolecular Interactions and Crystal Packing Analysis

A detailed analysis of the intermolecular forces that govern the crystal packing of this compound cannot be provided in the absence of its crystal structure. Such an analysis would typically involve the examination of the following:

The identification and characterization of potential hydrogen bonding networks, which are key to the supramolecular assembly, are contingent on the determination of the crystal structure.

The presence and nature of any π-π stacking interactions between the aromatic rings of adjacent molecules, which can significantly influence the crystal's stability and properties, are currently unknown.

A quantitative analysis of intermolecular contacts through Hirshfeld surface analysis is not possible without the underlying crystallographic data. This analysis would provide a detailed fingerprint of the various close contacts within the crystal structure.

Further research involving the synthesis of single crystals of this compound and subsequent SCXRD analysis is required to elucidate the detailed structural information outlined above.

Chemical Reactivity and Mechanistic Pathways Involving 2 2 Bromophenyl 4 Methyl 1h Imidazole

Reaction Mechanisms Governing Imidazole (B134444) Derivatives

The imidazole ring is an aromatic heterocycle with two nitrogen atoms, giving it a unique reactivity profile. It can act as a base and a nucleophile, and the ring itself can undergo various substitution reactions.

Nucleophilic Substitution: The nitrogen atoms of the imidazole ring can act as nucleophiles. For instance, imidazoles readily react with alkyl halides or acyl halides in nucleophilic substitution reactions. researchgate.netsemanticscholar.org Computational studies on the reaction between imidazole and 2-bromo-1-arylethanone derivatives have been conducted to investigate the mechanism of this nucleophilic substitution. researchgate.netsemanticscholar.org The reaction typically proceeds via the displacement of a leaving group by one of the imidazole's nitrogen atoms.

Electrophilic Substitution: The imidazole ring is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atoms, which can be protonated under acidic conditions, further deactivating the ring. However, under specific conditions, reactions such as halogenation can occur. The bromination of imidazole, for example, has been studied kinetically, revealing a complex network of reactions leading to polybrominated products. researchgate.net

Palladium-Catalyzed Cross-Coupling: Imidazole derivatives, particularly those bearing a halogen substituent, are excellent substrates for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. acs.orgresearchgate.net This allows for the formation of C-C bonds, enabling the synthesis of a wide array of functionalized imidazoles. An efficient protocol for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been developed, highlighting the utility of this method for creating complex derivatives. acs.org

Cycloaddition Reactions: Imidazoles can also participate in cycloaddition reactions under photochemical conditions, leading to the formation of more complex polycyclic structures. slideshare.net

Influence of the Bromophenyl Substituent on Reaction Kinetics and Selectivity

The 2-(2-bromophenyl) group significantly influences the reactivity of the molecule. The bromine atom serves as a key functional group for transition metal-catalyzed reactions and also exerts electronic effects on the imidazole ring.

The primary role of the bromo substituent is to facilitate palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This reaction enables the substitution of the bromine atom with various aryl, heteroaryl, alkyl, or alkenyl groups from boronic acids or esters. rsc.org The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields. nih.govrsc.org For example, novel palladium-imidazole catalytic systems have been developed that show high activity for Suzuki cross-coupling reactions involving substrates like (4-bromophenyl)methanol. researchgate.net

The electronic nature of substituents on the reacting partners can affect reaction kinetics. In the synthesis of 2-aryl-imidazole derivatives, benzaldehydes substituted with either electron-withdrawing (e.g., Br, Cl, NO2) or electron-donating (e.g., OMe, Me) groups have been successfully employed, although reaction times and yields may vary. acs.org The bromophenyl group, being electron-withdrawing, can influence the electron density of the imidazole ring, though its most significant contribution to reactivity is its participation in cross-coupling.

| Catalyst | Base | Solvent | Substrate Example | Yield | Reference |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | K₂CO₃ or Cs₂CO₃ | DMF | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | Moderate to Good | nih.gov |

| PdCl₂(MeCN)₂ + Imidazole Ligand | K₂CO₃ | Water / Ethanol | (4-bromophenyl)methanol | High | researchgate.net |

| CataCXium A palladacycle | K₃PO₄ | 2-MeTHF | Unprotected ortho-bromoanilines | Up to 95% | rsc.org |

Oxidation and Reduction Pathways of Bromophenyl-Imidazole Systems

The imidazole ring is generally stable and resistant to oxidation. slideshare.net However, strong oxidizing agents can lead to ring degradation. Studies on the photo-oxidation of multi-aryl substituted imidazole derivatives, including those with bromophenyl groups, have been reported. rsc.org These reactions can be accelerated depending on the molecular structure.

Reduction of the 2-(2-Bromophenyl)-4-methyl-1H-imidazole system is less commonly described. The bromophenyl group is generally stable to most reducing agents, but the bromine atom can be removed under specific catalytic hydrogenation conditions (hydrodebromination). The imidazole ring itself is also typically stable to reduction, requiring harsh conditions to be hydrogenated.

Regioselectivity and Stereoselectivity in Imidazole Reactions

Regioselectivity, the control over which position of the molecule reacts, is a critical aspect of imidazole chemistry. The substitution pattern on the imidazole ring can direct incoming reagents to a specific position.

N-Alkylation: In the N-alkylation of substituted imidazoles, the choice of base and solvent can significantly influence the outcome and yield. For instance, in the alkylation of 4-nitroimidazole (B12731), using K₂CO₃ as the base in acetonitrile (B52724) at elevated temperatures resulted in good yields of the N-alkylated products. derpharmachemica.com Studies on 2-methyl-5-nitroimidazole (B138375) showed regioselectivity in favor of N-3 alkylation, attributed to the steric effect of the nitro group. derpharmachemica.com Conversely, for 4-nitroimidazole, alkylation at the N-1 position is favored. derpharmachemica.com

Ring Formation: The regioselectivity of imidazole ring synthesis can be controlled by substituents on the starting materials. A method for the regiocontrolled synthesis of 2-aryl-1-(2-hydroxyaryl)-1H-imidazoles demonstrated that the presence of a 2-hydroxyaryl moiety directs the reaction mechanism, favoring a self-catalyzed hydrogen atom shift that leads to a specific regioisomer. acs.orgnih.gov Imines lacking this 2-hydroxyl group yielded different heterocyclic products under the same conditions. acs.org

Stereoselectivity, which controls the 3D orientation of the product, is also a key consideration. While not extensively documented for this compound itself, research on related azole systems has demonstrated stereoselective synthesis. For example, a palladium-catalyzed cross-coupling reaction has been developed for the stereoselective synthesis of (Z)-N-alkenylazoles, where an ortho-stereodirecting effect was key to achieving the desired stereochemistry. researchgate.net

| Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | Room Temp. | 40% | researchgate.net |

| Ethyl Bromoacetate | KOH | Acetonitrile | Room Temp. | <28% | researchgate.net |

| Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | 60 °C | 85% | researchgate.net |

| Bromoacetophenone | K₂CO₃ | Acetonitrile | 60 °C | 72% | researchgate.net |

| Iodomethane | K₂CO₃ | Acetonitrile | 60 °C | 66% | researchgate.net |

Coordination Chemistry of 2 2 Bromophenyl 4 Methyl 1h Imidazole As a Ligand

Ligand Design Principles and Coordination Motifs of Imidazole (B134444) Derivatives

Imidazole is a versatile ligand in coordination chemistry due to its π-excessive nature and its ability to act as a strong σ-donor. mdpi.com The imidazole ring possesses two nitrogen atoms, the pyridinic (-N=) and the pyrrolic (-NH-), which can act as coordination sites. The design of ligands based on imidazole derivatives is a crucial step in the development of metal complexes with unique properties. mdpi.com

Substituents on the imidazole ring significantly influence the ligand's electronic properties, steric hindrance, and ultimately the dimensionality and topology of the resulting coordination complexes. For 2-(2-Bromophenyl)-4-methyl-1H-imidazole, the 2-bromophenyl group at the 2-position introduces significant steric bulk, which can influence the coordination geometry around the metal center. The electron-withdrawing nature of the bromine atom can also affect the electron density on the imidazole ring, thereby modulating its donor properties. The methyl group at the 4-position has a comparatively smaller steric effect but can still influence the ligand's orientation upon coordination.

Common coordination motifs for imidazole-based ligands include monodentate, bidentate, and bridging modes. In its neutral form, this compound would likely act as a monodentate ligand, coordinating to a metal center through the sp2-hybridized nitrogen atom (N3). If deprotonated at the N1 position, the resulting imidazolate anion can act as a bridging ligand, connecting two metal centers.

Formation of Coordination Complexes with Transition Metal Ions

Imidazole and its derivatives readily form coordination complexes with a wide range of transition metal ions. jocpr.comresearchgate.net The formation of these complexes is typically achieved by reacting the imidazole-based ligand with a metal salt in a suitable solvent. The resulting complexes can exhibit various geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion, the ligand-to-metal ratio, and the presence of other coordinating species. researchgate.net

For this compound, the formation of coordination complexes with transition metal ions like Cu(II), Ni(II), Co(II), and Zn(II) is anticipated. The steric hindrance from the 2-bromophenyl group might favor the formation of complexes with lower coordination numbers or lead to distorted geometries.

The primary mode of coordination for neutral imidazole ligands is through the more basic pyridinic nitrogen atom (N3). mdpi.comrsc.org The lone pair of electrons on this nitrogen is readily available for donation to a metal ion. The pyrrolic nitrogen (N1) is generally involved in hydrogen bonding and is less likely to coordinate directly to a metal in the neutral form. rsc.org However, upon deprotonation, the resulting imidazolate anion can coordinate through both N1 and N3, acting as a bridging ligand.

The formation of metal-imidazole complexes can be confirmed and characterized using various spectroscopic techniques.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, a characteristic ν(N-H) stretching vibration is expected. Upon coordination, this band may show a shift, although the N1-H is not directly involved in coordination in the neutral form. More significantly, the ν(C=N) stretching vibration of the imidazole ring is expected to shift upon coordination with a metal ion, indicating the involvement of the N3 atom in the metal-ligand bond. mdpi.commdpi.com New bands at lower frequencies corresponding to ν(M-N) vibrations may also be observed. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can provide evidence of complex formation. The chemical shift of the N-H proton and the protons on the imidazole and phenyl rings are expected to change upon coordination.

UV-Visible Spectroscopy: The electronic spectra of the transition metal complexes can provide information about the coordination geometry around the metal ion.

| Technique | Expected Observations for Metal Complexes of this compound |

| IR Spectroscopy | Shift in the ν(C=N) stretching vibration of the imidazole ring. Appearance of new ν(M-N) bands. |

| ¹H NMR Spectroscopy | Changes in the chemical shifts of the imidazole and phenyl ring protons. |

| UV-Visible Spectroscopy | d-d transitions characteristic of the specific transition metal and its coordination environment. |

| X-ray Diffraction | Determination of the precise coordination geometry, bond lengths, and angles. |

Development of Metal-Organic Frameworks (MOFs) Utilizing Imidazole Linkers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. Imidazole-based ligands are excellent candidates for the construction of MOFs due to their versatile coordination modes and their ability to form robust frameworks. rsc.orgresearchgate.net

While there is no specific literature on the use of this compound as a primary linker in MOF synthesis, its structural features suggest it could potentially be used as a monodentate or, upon functionalization with additional coordinating groups, a multitopic linker. The steric bulk of the 2-bromophenyl group would likely influence the porosity and topology of the resulting MOF.

Hydrothermal and solvothermal methods are common techniques for the synthesis of MOFs. rsc.orgnih.gov These methods involve heating a mixture of a metal salt and an organic linker in a sealed vessel, often in the presence of a solvent. The elevated temperature and pressure facilitate the dissolution of the reactants and the crystallization of the MOF product. The choice of solvent, temperature, reaction time, and pH can significantly influence the structure and properties of the resulting MOF. rsc.org

The synthesis of a MOF using this compound as a linker would likely follow a similar procedure. A mixture of a suitable metal salt (e.g., zinc nitrate, copper nitrate) and the imidazole ligand would be heated in a solvent such as dimethylformamide (DMF) or ethanol.

The topology and dimensionality of coordination polymers and MOFs are determined by the coordination geometry of the metal ion and the connectivity of the organic linker. Imidazole-based linkers can lead to a variety of network topologies, from simple one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. rsc.orgnih.gov

If this compound were to act as a monodentate ligand, it would likely terminate a coordination site on a metal center. To form extended structures, it would need to be used in conjunction with other multitopic linkers. If functionalized to become a multitopic linker itself, the resulting MOF's topology would be heavily influenced by the steric constraints imposed by the bulky 2-bromophenyl substituent, potentially leading to novel and complex network structures.

Advanced Applications of 2 2 Bromophenyl 4 Methyl 1h Imidazole in Materials Science and Functional Systems

Utilization in Advanced Polymer and Coating Development

Imidazole (B134444) derivatives are recognized for their utility in the synthesis of functional and conjugated polymers. These heterocyclic compounds can be incorporated into polymer chains to enhance thermal stability, conductivity, and other material properties. The development of polymer-supported techniques for imidazole synthesis represents a significant advancement in creating novel materials for diverse applications, including industrial uses. While the broader class of imidazole compounds has applications as functional materials in conjugated polymers and coordination chemicals, specific research detailing the integration of 2-(2-bromophenyl)-4-methyl-1H-imidazole into advanced polymers or coatings is not extensively documented in the available literature.

Exploration in Non-Linear Optical (NLO) Materials

Organic molecules with conjugated π-electron systems are central to the field of non-linear optics, offering potential for high NLO responses. Imidazole derivatives, in particular, are investigated for these properties due to their electronic structure.

The non-linear optical properties of organic molecules are quantified by their hyperpolarizabilities. Theoretical calculations, often employing Density Functional Theory (DFT), are used to predict these values. For instance, studies on similar imidazole derivatives, such as 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, have demonstrated significant first-order hyperpolarizability (β₀), with computed values being substantially higher than that of the standard reference material, urea. Another study on 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol also highlights high hyperpolarizabilities (β, γ) linked to a low HOMO-LUMO energy gap and significant dipole moment changes. These studies underscore the potential of the imidazole scaffold for NLO applications. However, specific calculated first-order and second-order hyperpolarizability values for this compound are not prominently available in the reviewed sources.

The NLO response in such molecules is intrinsically linked to intramolecular charge transfer (ICT) from an electron donor to an electron acceptor through a π-conjugated bridge. The arrangement of electron-donating and withdrawing groups on the imidazole ring system can be tailored to enhance these ICT processes and, consequently, the hyperpolarizability. In conjugated organic materials, the delocalized π-electrons are highly mobile, and an increase in the electron charge distribution leads to a larger hyperpolarizability. The presence of the electron-withdrawing bromine atom and the phenyl and imidazole rings in this compound suggests the potential for significant ICT, a key factor for NLO activity. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helps in understanding these charge transfer interactions within the molecule.

Role in Optoelectronic Devices and Functional Materials

Materials exhibiting strong NLO properties are candidates for a range of optoelectronic applications. The high third-order susceptibility and negative non-linear refractive index observed in related triaryl imidazoles suggest their potential use in devices such as optical limiters, which protect sensors and human eyes from high-intensity light. Imidazole compounds have also been identified for their use as functional materials in organic electroluminescent devices (OLEDs). While the specific performance of this compound in optoelectronic devices has not been detailed, the general properties of substituted imidazoles indicate a promising avenue for future research in this area.

Supramolecular Assembly and Crystal Engineering Applications

Crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions. In the crystal structure of related imidazole compounds, hydrogen bonding, such as N–H···N interactions, plays a crucial role in forming chains and layers. Furthermore, the bromine atom in the this compound molecule can act as a halogen bond donor. Studies on similar compounds, like 1-(4-Bromophenyl)-2-methyl-4-nitro-1H-imidazole, reveal that the crystal packing is significantly influenced by bifurcated C-Br···O halogen bonds, which connect molecules into layers. These non-covalent interactions are fundamental in guiding the self-assembly of molecules into well-defined supramolecular architectures, which is essential for the development of functional crystalline materials.

Investigations into the Molecular Interactions of 2 2 Bromophenyl 4 Methyl 1h Imidazole with Biological Systems

Enzyme Inhibition Studies: Molecular Mechanisms and Target Engagement

The inhibitory potential of chemical compounds is crucial for therapeutic development. The imidazole (B134444) scaffold, a core component of 2-(2-Bromophenyl)-4-methyl-1H-imidazole, is present in numerous molecules designed as enzyme inhibitors. nih.govresearchgate.net The following sections review the available research concerning the interaction of this specific compound with key enzyme families.

Interaction with Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins, which leads to changes in chromatin structure and gene expression. researchgate.netyoutube.com The inhibition of HDACs is a validated strategy in cancer therapy. nih.govnih.gov

Despite the known role of other complex molecules as HDAC inhibitors, a review of the current scientific literature reveals no specific studies investigating the direct interaction or inhibitory activity of this compound against any member of the Histone Deacetylase family.

Studies on IMPDH Inhibition Mechanisms

Inosine monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a significant target for immunosuppressive, antiviral, and anticancer agents. nih.govnih.gov There are two human isoforms, IMPDH1 and IMPDH2, with IMPDH2 being highly expressed in rapidly proliferating cells. nih.gov

While related structures such as 4-(4-bromophenyl)-1H-imidazole have been used as fragments in the development of inhibitors for IMPDH from Mycobacterium tuberculosis, specific mechanistic studies or inhibition data for this compound against human or other species' IMPDH are not available in the reviewed literature. acs.org Therefore, its mechanism of action and engagement with this target remain uncharacterized.

Binding to Sirtuin Family Proteins and Inhibitory Effects

Sirtuins are a family of seven (SIRT1-SIRT7) NAD+-dependent deacetylases and mono-ADP-ribosyltransferases that are critical regulators of metabolism, DNA repair, inflammation, and aging. nih.govresearchgate.netebi.ac.uk Their diverse roles have made them attractive therapeutic targets for a range of diseases. mdpi.comnih.gov

Currently, there is no published research detailing the binding, inhibitory effects, or any form of molecular interaction between this compound and any of the seven sirtuin family proteins.

Computational Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Computational methods such as molecular docking and dynamics simulations are powerful tools for predicting how a ligand might interact with a protein's binding site. amazonaws.com These techniques help in understanding the potential binding mode and affinity of a compound, guiding further experimental work.

Prediction of Binding Affinities and Modes of Interaction

Molecular docking studies are frequently performed on novel compounds to predict their interaction with known biological targets. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine and various 4-nitroimidazole (B12731) derivatives have been subjected to docking studies to evaluate their binding energies and interaction modes with cancer-related proteins. researchgate.netnih.govresearchgate.net

However, no specific molecular docking, molecular dynamics simulations, or binding affinity prediction studies for this compound have been reported in the available scientific literature. As a result, its potential binding affinities and specific modes of interaction with any biological protein targets remain computationally unexplored.

Identification of Key Interacting Residues and Binding Site Characteristics

The binding of a small molecule like this compound to a biological target, such as an enzyme or receptor, is dictated by a series of non-covalent interactions with specific amino acid residues in the binding pocket. The characteristics of this binding site and the identity of the interacting residues are crucial for molecular recognition and subsequent biological activity.

The imidazole ring is a versatile pharmacophore capable of multiple types of interactions. Its unique electronic structure, featuring two nitrogen atoms, allows it to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the lone pair on the sp2-hybridized nitrogen). This makes it a prime candidate for forming strong hydrogen bonds with polar amino acid residues such as serine, threonine, asparagine, glutamine, or even the peptide backbone. Furthermore, the aromatic nature of the imidazole ring enables it to participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

The 2-bromophenyl group plays a significant role in defining the compound's binding profile. The bromine atom, being a halogen, can act as a halogen bond donor. This is a highly directional, non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts favorably with a Lewis base, such as the oxygen atom in the backbone carbonyl of an amino acid or in the side chains of aspartate and glutamate. The phenyl ring itself provides a large, hydrophobic surface capable of engaging in van der Waals forces and hydrophobic interactions with nonpolar residues like leucine, isoleucine, valine, and alanine (B10760859) within the binding pocket.

The 4-methyl group attached to the imidazole ring contributes to the molecule's steric profile and can engage in hydrophobic interactions. This small alkyl group can fit into specific small, nonpolar sub-pockets within the binding site, interacting favorably with hydrophobic amino acid side chains and potentially increasing binding affinity through the displacement of water molecules (the hydrophobic effect).

A summary of the potential interactions and the likely amino acid residues involved is presented in the table below.

| Molecular Moiety | Potential Interaction Type | Likely Interacting Amino Acid Residues |

| Imidazole Ring (N-H) | Hydrogen Bond Donor | Aspartate (Asp), Glutamate (Glu), Serine (Ser), Main Chain Carbonyl |

| Imidazole Ring (N) | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln) |

| Imidazole Ring (Aromatic) | π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Bromophenyl Group | Halogen Bonding (Br) | Main Chain Carbonyl (O), Asp, Glu |

| Hydrophobic Interaction | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) | |

| Methyl Group | Hydrophobic Interaction | Ala, Val, Leu, Ile |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For this compound, SAR can be analyzed by considering the independent and cooperative contributions of its three main components.

Influence of Bromophenyl and Methyl Substituents on Molecular Interactions

The nature and position of the substituents on the phenyl and imidazole rings are critical determinants of molecular interactions and, consequently, biological activity.

Bromophenyl Substituent: The presence of the bromine atom on the phenyl ring is a key feature. Studies on related halogenated phenyl-imidazole compounds have shown that halogen atoms can significantly modulate binding affinity. The bromine atom at the ortho (2-position) of the phenyl ring has several effects:

Halogen Bonding: As previously mentioned, the bromine can form halogen bonds with electron-rich atoms in a protein's binding site. The strength and geometry of this interaction are highly specific.

Steric Influence: The ortho-position of the bulky bromine atom forces a specific dihedral angle (twist) between the planes of the phenyl and imidazole rings. This conformational constraint can be crucial for activity; it may lock the molecule into a bioactive conformation that fits optimally into the binding site, or conversely, it could create steric hindrance that prevents effective binding. In structurally related compounds, the dihedral angles between phenyl and imidazole rings are known to be critical for how the molecule is oriented within the crystal lattice and, by extension, a binding pocket.

Electronic Effects: Bromine is an electron-withdrawing group, which alters the electron density of the phenyl ring and can influence its ability to participate in π-stacking or other electronic interactions.

Methyl Substituent: The methyl group at the 4-position of the imidazole ring also has a defined role. SAR studies on similar imidazole-containing molecules have demonstrated that even small alkyl groups can have a profound impact on activity. nih.gov

Hydrophobic Interactions: The methyl group provides a key locus for hydrophobic interactions, which can anchor that portion of the molecule in a nonpolar region of the binding site.

Steric Bulk: While small, the methyl group occupies space and can influence the binding orientation. Replacing it with hydrogen (desmethyl analog) or larger alkyl groups would systematically probe the steric tolerance of this sub-pocket. nih.gov In many cases, a methyl group provides an optimal balance of lipophilicity and size to enhance potency.

The table below summarizes the influence of these substituents based on established principles.

| Substituent | Position | Potential Influence on Molecular Interactions |

| Bromo | Phenyl-C2 | - Forms specific halogen bonds with Lewis bases (e.g., C=O).- Induces a twisted conformation (dihedral angle) relative to the imidazole ring.- Creates steric hindrance that can be positive or negative for binding fit. |

| Methyl | Imidazole-C4 | - Engages in hydrophobic interactions within nonpolar pockets.- Provides steric bulk that influences ligand orientation.- Can enhance binding affinity via the hydrophobic effect. |

Impact of Imidazole Ring Electronic and Steric Modifications on Binding

The imidazole ring is the central scaffold and its properties are paramount for biological activity. Modifications to this ring would be expected to have a significant impact on binding.

Electronic Modifications: The electron-rich nature of the imidazole ring is key to its function as a hydrogen bond acceptor and its ability to coordinate with metal ions, such as the heme iron in certain enzymes. nih.gov

Adding Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., a nitro group) to the imidazole ring would decrease the basicity of the nitrogen atoms, weakening their ability to act as hydrogen bond acceptors. This would likely reduce binding affinity if such an interaction is critical.

Adding Electron-Donating Groups (EDGs): Conversely, adding EDGs would enhance the basicity of the ring nitrogens, potentially strengthening hydrogen bond acceptance.

Steric Modifications: The substitution pattern on the imidazole ring is crucial. In many classes of imidazole-based drugs, the spacing and orientation of the key substituents relative to the central ring are more important than the precise orientation of the ring itself.

Position of Substituents: Moving the methyl group from the 4-position to the 5-position would alter the vector and distance to the bromophenyl group, which would likely have a major impact on how the molecule fits into a structured binding site.

Adding Bulk: Introducing larger substituents on the imidazole ring would probe the steric limits of the binding pocket. If the pocket is constrained, larger groups would lead to a loss of activity due to steric clashes.

The integrity of the N-H proton is also vital. Alkylation of this nitrogen would remove its hydrogen bond donating capacity, which could be detrimental to binding if this interaction is required for anchoring the molecule.

Future Research Directions and Perspectives for 2 2 Bromophenyl 4 Methyl 1h Imidazole

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of imidazole (B134444) derivatives has been a cornerstone of heterocyclic chemistry, with classical methods like the Debus and Radiszewski syntheses providing the foundational routes. pharmaguideline.comnih.gov However, the future of chemical synthesis lies in the development of processes that are not only efficient but also environmentally benign. For 2-(2-Bromophenyl)-4-methyl-1H-imidazole, future research should prioritize the exploration of novel and sustainable synthetic pathways that offer improvements in yield, purity, and ecological footprint.

Key areas of investigation include the adoption of green chemistry principles. researchgate.net Methodologies such as microwave-assisted synthesis, which often leads to dramatically reduced reaction times and increased yields, present a significant opportunity. researchgate.net Similarly, the use of ultrasound irradiation and mechanochemistry (ball milling) could offer solvent-free or solvent-minimized reaction conditions, thereby reducing volatile organic compound (VOC) emissions. researchgate.net

Furthermore, the development and application of novel catalytic systems are crucial. Research into reusable, solid-supported catalysts, such as silica-supported fluoroboric acid (HBF₄–SiO₂) or various metal tetrafluoroborates, could streamline purification processes and enhance the economic viability of the synthesis. rsc.org These catalysts have shown effectiveness in multicomponent reactions (MCRs) for producing highly substituted imidazoles, a strategy that could be adapted for the target compound. rsc.org The goal is to move beyond traditional stoichiometric reagents towards catalytic cycles that are more atom-economical and generate less waste.

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, potential for solvent reduction. researchgate.net |

| Ultrasound Irradiation | Enhanced reaction rates, milder conditions, reduced energy consumption. researchgate.net |

| Mechanochemistry (Ball Milling) | Solvent-free conditions, access to novel reactivity. researchgate.net |

| Reusable Heterogeneous Catalysts | Simplified product purification, catalyst recycling, reduced waste. rsc.org |

| Multi-Component Reactions (MCRs) | Increased efficiency, atom economy, and molecular complexity in a single step. rsc.org |

Advanced Computational Modeling for Precise Property Prediction and Mechanistic Elucidation

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular structure, properties, and reactivity. For this compound, advanced computational modeling represents a powerful avenue for future exploration. Techniques like Density Functional Theory (DFT) can be employed to predict a wide range of molecular properties with high accuracy. nih.govresearchgate.net

Future computational studies should focus on creating a detailed electronic and structural profile of the molecule. This includes calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand its electronic behavior and reactivity. nih.govresearchgate.net Mapping the Molecular Electrostatic Potential (MEP) can identify sites susceptible to electrophilic and nucleophilic attack, guiding further functionalization efforts. researchgate.net

Moreover, computational modeling is pivotal for elucidating reaction mechanisms. researchgate.net By simulating potential energy surfaces, researchers can identify transition states and intermediates, providing a step-by-step understanding of how the imidazole ring is formed or how it participates in subsequent reactions. This knowledge is invaluable for optimizing existing synthetic routes and designing new, more efficient ones. researchgate.net Such computational screening can save significant time and resources by prioritizing the most promising experimental pathways.

Design of Next-Generation Imidazole-Based Functional Materials with Tailored Properties

The unique electronic and coordination properties of the imidazole ring make it a privileged scaffold in materials science. irjmets.comlifechemicals.com A significant future direction for this compound is its use as a building block for novel functional materials. The presence of nitrogen atoms makes it an excellent ligand for forming coordination complexes and metal-organic frameworks (MOFs). researchgate.netcumbria.ac.uk

Research should be directed towards synthesizing MOFs incorporating this specific imidazole derivative. The bromo- and methyl-substituents could be used to tune the porosity, stability, and electronic properties of the resulting framework for applications in gas storage, catalysis, or chemical sensing. researchgate.net Another promising area is the development of imidazole-based ionic liquids, which are valued for their high thermal stability and conductivity. irjmets.comnih.gov The specific substitution pattern of this compound could lead to ionic liquids with tailored properties for use as green solvents or electrolytes.

Furthermore, this compound could be functionalized into polymerizable monomers to create high-performance polymers. lifechemicals.comnih.gov The aromatic nature of the imidazole and phenyl rings suggests potential for creating materials with interesting photophysical properties, such as fluorescence, for applications in organic light-emitting diodes (OLEDs) or sensors. acs.org

| Material Class | Potential Application | Role of this compound |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing. researchgate.net | As a structural ligand to control framework properties. |

| Ionic Liquids | Green solvents, electrolytes. irjmets.com | As the core cation structure to tune physicochemical properties. |

| High-Performance Polymers | Advanced plastics, electronic materials. lifechemicals.com | As a monomer unit to enhance thermal stability and confer specific functions. |

| Fluorescent Materials | OLEDs, chemical sensors. acs.org | As a chromophore, with substituents tuning the emission properties. |

Deeper Elucidation of Molecular Interaction Mechanisms with Biological Macromolecules

The imidazole moiety is a common feature in many biologically active molecules and approved drugs, where it often plays a key role in binding to enzymes and receptors. springerprofessional.deresearchgate.netijpsjournal.com A critical area for future research is to systematically investigate the biological potential of this compound and to elucidate its interaction mechanisms with biological macromolecules at a molecular level.

Initial research should involve computational methods like molecular docking to screen the compound against a wide range of biological targets, such as kinases, proteases, or carbonic anhydrases, which are known to be modulated by imidazole-containing inhibitors. mdpi.comnih.govnih.gov These in silico studies can predict binding affinities and poses, identifying the most promising protein targets for further experimental validation. mdpi.commdpi.com

Following computational screening, in vitro biochemical assays are necessary to confirm inhibitory activity and determine potency. For promising targets, advanced biophysical techniques such as X-ray crystallography or cryo-electron microscopy could be used to obtain high-resolution structures of the compound bound to its target macromolecule. Such structural data provides definitive proof of the binding mode and reveals the specific noncovalent interactions (e.g., hydrogen bonds, halogen bonds, π–π stacking) that govern molecular recognition. nih.gov This detailed mechanistic understanding is essential for structure-based drug design and the subsequent optimization of the compound into a more potent and selective therapeutic lead. nih.gov

Interdisciplinary Approaches Integrating Synthesis, Characterization, and Computational Sciences

The complexity of modern scientific challenges necessitates a departure from siloed research efforts. The future development of this compound and its applications will be most effectively advanced through integrated, interdisciplinary approaches. irjmets.com This involves creating a synergistic loop between synthetic chemistry, advanced analytical characterization, and computational science.

Future projects should be structured around collaborative teams. For instance, computational chemists can predict novel derivatives with enhanced properties (Section 9.2) and their potential biological targets (Section 9.4). researchgate.netmdpi.com Synthetic chemists can then devise and execute sustainable routes to these new molecules (Section 9.1). irjmets.com Subsequently, materials scientists and pharmacologists can characterize the properties of the new compounds and materials (Section 9.3) and validate their biological activity (Section 9.4). researchgate.netresearchgate.net

Throughout this process, advanced characterization techniques, including NMR, mass spectrometry, and X-ray diffraction, are vital for confirming structures and understanding material properties. nih.govresearchgate.net This iterative cycle of design, synthesis, and testing, where each discipline informs the others, will accelerate the pace of discovery and innovation, leading to the rational design of new molecules and materials based on the this compound scaffold for a wide array of scientific and technological applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(2-Bromophenyl)-4-methyl-1H-imidazole, and how do reaction conditions influence yield?

- Methodology : A common approach involves cyclocondensation of substituted aldehydes, amines, and NH₄OAc in refluxing acetic acid or under microwave-assisted conditions. For bromophenyl-substituted imidazoles, optimizing stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to amine) and reaction time (6–12 hours) can improve yields to ~60–75% . Evidence from similar compounds (e.g., 2-(4-Bromophenyl)-1H-imidazole derivatives) highlights the use of Pd-catalyzed cross-coupling for late-stage bromine functionalization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Key signals include imidazole protons (δ 7.2–8.3 ppm) and methyl groups (δ 2.4–2.6 ppm). Aromatic protons adjacent to bromine show deshielding .

- X-ray crystallography : Resolves substituent orientation; for example, a similar compound (2-(4-bromophenyl)-1H-imidazole) exhibits dihedral angles of 25–30° between the imidazole and aryl rings .

- FTIR : Confirms C=N (1610–1620 cm⁻¹) and C-Br (590–600 cm⁻¹) stretches .

Q. How can reaction pathways for imidazole derivatives be optimized to minimize byproducts like regioisomers?

- Methodology : Computational pre-screening (e.g., density functional theory, DFT) identifies thermodynamically favorable pathways. For example, substituent positioning at the 2- and 4-positions of imidazole is stabilized by π-π interactions, reducing competing isomer formation. Solvent choice (polar aprotic vs. protic) also impacts regioselectivity .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and electronic properties of this compound in catalytic systems?

- Methodology :

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For bromophenyl derivatives, LUMO energies are typically −1.8 to −2.2 eV, favoring electron-deficient reactions .

- Molecular electrostatic potential (MESP) : Maps reveal electron-rich regions (imidazole N-atoms) and electron-deficient aryl rings, guiding catalyst design (e.g., Pd or Cu complexes) .

Q. How do structural modifications (e.g., methyl vs. phenyl groups) alter the biological activity of bromophenyl-imidazole derivatives?

- Methodology :

- Molecular docking : For EGFR inhibition, methyl groups at the 4-position enhance hydrophobic interactions (binding affinity ΔG = −8.2 kcal/mol vs. −7.5 kcal/mol for phenyl analogs) .

- ADMET analysis : Methyl substitution improves solubility (LogP = 2.1 vs. 3.5 for phenyl), reducing hepatotoxicity risks .

Q. How can contradictory data in literature on imidazole synthesis yields be resolved?

- Methodology :

- Meta-analysis : Compare reaction parameters (temperature, catalyst loading) across studies. For example, microwave-assisted synthesis reduces reaction times by 50% but may overestimate yields due to rapid equilibration .

- Reproducibility protocols : Standardize purification methods (e.g., flash chromatography vs. recrystallization) to isolate regioisomers effectively .

Q. What role do heterogeneous catalysts play in scaling up imidazole synthesis while maintaining regiochemical control?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.